

Spectroscopic Profile of 1,2-Diphenoxyethane: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,2-diphenoxyethane**, a key organic compound utilized in various research and development applications, including as a sensitizer in heat-sensitive materials and as a potential additive in polyolefin catalysis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Executive Summary

1,2-Diphenoxyethane (C₁₄H₁₄O₂) is a symmetrical ether that has garnered significant interest due to its unique structural and chemical properties. Accurate and detailed spectroscopic data is paramount for its identification, purity assessment, and the elucidation of its role in various chemical processes. This guide presents a concise compilation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data, supported by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1,2-diphenoxyethane**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of **1,2-diphenoxyethane** was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.382 - 7.248	Multiplet	4H	Ar-H (ortho)
7.032 - 6.849	Multiplet	6H	Ar-H (meta, para)
4.287	Singlet	4H	-OCH ₂ CH ₂ O-

¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The following chemical shifts are reported in ppm.

Chemical Shift (ppm)	Assignment
158.6	Ar-C (quaternary, C-O)
129.5	Ar-C (CH, meta)
121.3	Ar-C (CH, para)
114.7	Ar-C (CH, ortho)
66.8	-OCH ₂ CH ₂ O-

Mass Spectrometry (MS)

The mass spectrum of **1,2-diphenoxyethane** was obtained via electron ionization (EI). The data reveals the molecular ion peak and the characteristic fragmentation pattern of the molecule.[1]



m/z	Relative Intensity (%)	Assignment
214	61.1	[M]+ (Molecular Ion)
121	83.2	[C7H5O2] ⁺
120	49.4	[C7H4O2] ⁺
94	16.5	[C ₆ H ₆ O] ⁺
93	20.8	[C ₆ H ₅ O] ⁺
91	19.6	[C ₇ H ₇] ⁺
77	100.0	[C ₆ H ₅] ⁺
65	24.7	[C₅H₅] ⁺
51	16.4	[C4H3]+
39	16.7	[C ₃ H ₃] ⁺

Infrared (IR) Spectroscopy

The infrared spectrum of **1,2-diphenoxyethane** highlights the presence of key functional groups. The main absorption bands are listed below.

Wavenumber (cm ^{−1})	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch
1600-1585	Medium	Aromatic C=C Stretch
1500-1400	Medium	Aromatic C=C Stretch
1300-1000	Strong	C-O (Ether) Stretch
900-675	Strong	Aromatic C-H Bend (out-of- plane)

Experimental Protocols



The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1,2-diphenoxyethane** (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample is placed in a standard 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). For ¹H NMR, standard acquisition parameters are used, and for ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

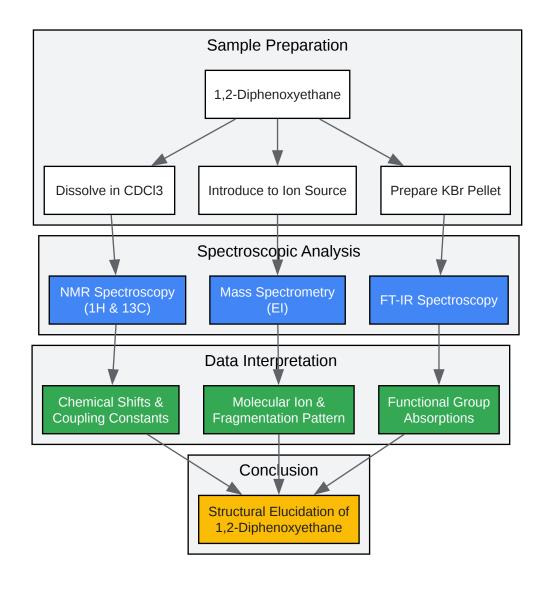
Infrared (IR) Spectroscopy

For a solid sample like **1,2-diphenoxyethane**, the infrared spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and characterization of **1,2-diphenoxyethane**.





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Spectroscopic Analysis Workflow for **1,2-Diphenoxyethane**.

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• 1. 1,2-Diphenoxyethane(104-66-5) 13C NMR spectrum [chemicalbook.com]



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